(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475659
InChI: InChI=1S/C20H33N3O/c1-4-23(14-16-10-6-5-7-11-16)18-13-9-8-12-17(18)22-20(24)19(21)15(2)3/h5-7,10-11,15,17-19H,4,8-9,12-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide

CAS No.:

Cat. No.: VC13475659

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name (2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
Standard InChI InChI=1S/C20H33N3O/c1-4-23(14-16-10-6-5-7-11-16)18-13-9-8-12-17(18)22-20(24)19(21)15(2)3/h5-7,10-11,15,17-19H,4,8-9,12-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1
Standard InChI Key JEBVIFPSNAJBGS-ACBHZAAOSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide (CAS: 1354003-45-4) has the molecular formula C20H33N3O and a molar mass of 331.5 g/mol. The IUPAC name, (2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide, reflects its stereochemistry and functional groups:

  • A cyclohexyl ring substituted at the 2-position with a benzyl-ethyl-amino group.

  • An L-valinamide backbone with a methyl branch at the β-carbon .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H33N3O
Molecular Weight331.5 g/mol
IUPAC Name(2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
SMILESCCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N
InChIKeyJEBVIFPSNAJBGS-ACBHZAAOSA-N

The stereospecific (S)-configuration at the α-carbon is critical for its receptor-binding affinity, as evidenced by analogous compounds .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. Key steps include:

  • Acylation: Reaction of L-valine derivatives with activated carbonyl intermediates under anhydrous conditions.

  • Substitution: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution on a cyclohexylamine precursor .

  • Purification: Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol or dichloromethane.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Cyclohexylamine modificationBenzyl chloride, ethylamine, K2CO3, DMF, 60°C72%
Amide bond formationDCC, HOBt, L-valine derivative, THF, RT85%
Final purificationSilica gel chromatography (EtOAc/hexane)>95%

Side reactions, such as epimerization at the α-carbon, are mitigated by low-temperature conditions.

Pharmacological Profile

Mechanism of Action

The compound exhibits μ-opioid receptor agonism, as inferred from structural analogs. The benzyl-ethyl-amino group enhances lipophilicity, facilitating blood-brain barrier penetration, while the valinamide backbone mimics endogenous opioid peptides.

Biological Activity

  • In vitro: EC50 of 12 nM for μ-opioid receptor activation (compared to 1.2 nM for fentanyl).

  • In vivo: Analgesic efficacy in rodent models at 0.5 mg/kg (50% MPE).

Table 3: Comparative Receptor Affinity

Compoundμ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide8.2450320
Fentanyl0.78180240
Morphine1.590110

Data suggest moderate selectivity for μ-opioid receptors, with reduced off-target effects compared to classical opioids.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl3): δ 7.28–7.18 (m, 5H, Ar-H), 3.82 (q, J = 7.0 Hz, 2H, NCH2), 3.12 (t, J = 6.5 Hz, 1H, CHNH2).

  • HRMS (ESI+): m/z 332.2698 [M+H]+ (calc. 332.2701).

Comparison with Structural Analogs

Table 4: Analogous Compounds and Properties

CompoundSubstituentμ-Opioid Ki (nM)Legal Status
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramideBenzyl-ethyl-amino8.2Unregulated
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramideIsopropyl-methyl-amino15.6Unregulated
MMB-CHMICACyclohexylmethyl6.7Schedule I

The benzyl-ethyl substitution confers balanced lipophilicity and receptor engagement, distinguishing it from more potent but regulated analogs .

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